molecular formula C20H23FN2O3S B2597562 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 941906-51-0

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2597562
CAS RN: 941906-51-0
M. Wt: 390.47
InChI Key: CGSLFPPLWZUYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide, highlighting their potential in various scientific domains. For instance, novel syntheses of tetrahydroquinoline derivatives have been developed, showcasing their importance in the creation of new materials and molecules with potential applications in medicinal chemistry and materials science (Borgohain et al., 2017). These methodologies not only expand the chemical toolbox but also open new avenues for the development of novel compounds with tailored properties for specific applications.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related compounds, indicating their significance in addressing bacterial and fungal infections. The antimicrobial activity of novel sulfonamide derivatives has been a particular focus, demonstrating significant efficacy against various microbial strains. This research underlines the potential of such compounds in the development of new antimicrobial agents, which could play a crucial role in combating antibiotic-resistant bacteria and fungal pathogens (Vanparia et al., 2010).

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer potential, offering insights into their applications in oncology. These studies have highlighted the ability of such molecules to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their utility as scaffolds for the development of new anticancer drugs. The exploration of these compounds' mechanisms of action and efficacy against various cancer cell lines provides a foundation for further research aimed at developing targeted cancer therapies (Fang et al., 2016).

Sensor Development

Research has also focused on the development of sensors based on structurally related compounds, demonstrating their utility in detecting biological and chemical substances. For example, the creation of fluorescent probes for sensing specific ions or molecules highlights the versatility of these compounds in analytical and diagnostic applications. Such sensors can provide sensitive and selective detection methods, crucial for environmental monitoring, medical diagnostics, and biochemical research (Sun et al., 2021).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-3-4-11-23-18-8-7-17(13-15(18)5-10-20(23)24)22-27(25,26)19-9-6-16(21)12-14(19)2/h6-9,12-13,22H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSLFPPLWZUYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide

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